molecular formula C10H11FN2O B11901989 1-(6-Amino-4-fluoroindolin-1-yl)ethanone

1-(6-Amino-4-fluoroindolin-1-yl)ethanone

Cat. No.: B11901989
M. Wt: 194.21 g/mol
InChI Key: AHXAETLEYHJVAZ-UHFFFAOYSA-N
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Description

1-(6-Amino-4-fluoroindolin-1-yl)ethanone is a chemical compound that belongs to the class of indole derivatives It is characterized by the presence of an amino group at the 6th position and a fluoro group at the 4th position of the indole ring, with an ethanone group attached to the nitrogen atom of the indole

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Amino-4-fluoroindolin-1-yl)ethanone can be synthesized through a multi-step process involving the following key steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Amination: The amino group can be introduced through nucleophilic substitution reactions using amines.

    Attachment of the Ethanone Group: The ethanone group can be attached through acylation reactions using acetyl chloride or acetic anhydride.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Amino-4-fluoroindolin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The amino and fluoro groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products:

    Oxidation: Formation of indole oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted indole derivatives.

Mechanism of Action

The mechanism of action of 1-(6-Amino-4-fluoroindolin-1-yl)ethanone involves its interaction with molecular targets such as tubulin. By inhibiting tubulin polymerization, the compound disrupts the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 1-(6-Amino-4-fluoroindolin-1-yl)ethanone is unique due to the presence of both an amino and fluoro group on the indole ring, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization makes it a valuable compound in cancer research .

Properties

Molecular Formula

C10H11FN2O

Molecular Weight

194.21 g/mol

IUPAC Name

1-(6-amino-4-fluoro-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C10H11FN2O/c1-6(14)13-3-2-8-9(11)4-7(12)5-10(8)13/h4-5H,2-3,12H2,1H3

InChI Key

AHXAETLEYHJVAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2F)N

Origin of Product

United States

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